molecular formula C8H13N3 B2985478 1-Cyclopropylpiperazine-2-carbonitrile CAS No. 1311316-74-1; 1311569-64-8

1-Cyclopropylpiperazine-2-carbonitrile

Cat. No.: B2985478
CAS No.: 1311316-74-1; 1311569-64-8
M. Wt: 151.213
InChI Key: HVIXJTLUHJSOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpiperazine-2-carbonitrile (CAS 1311569-64-8) is a valuable chemical intermediate in pharmaceutical research and development. This compound features a piperazine ring core that is substituted with a cyclopropyl group and a nitrile function, giving it a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . The presence of both the piperazine and cyclopropyl motifs is of significant interest in medicinal chemistry. Piperazine derivatives are widely explored for their pharmacological properties, while the cyclopropane ring is a key structural element used to conformationally restrict bioactive compounds, often enhancing their potency and binding affinity by reducing entropic loss upon interaction with target biomolecules . As such, this chemical serves as a versatile building block for the synthesis of more complex, biologically active molecules. It is particularly useful in computer-aided drug design (CADD) and for creating novel compounds for screening against various therapeutic targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8-6-10-3-4-11(8)7-1-2-7/h7-8,10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXJTLUHJSOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Vitro Biological Activity Investigations of 1 Cyclopropylpiperazine 2 Carbonitrile

Receptor Binding Affinity Studies and Selectivity Profiling

No publicly available research data exists for the receptor binding affinity or selectivity profile of 1-Cyclopropylpiperazine-2-carbonitrile (B582165).

Radioligand receptor binding assays are a fundamental technique used to characterize the interaction between a ligand (like the compound ) and a receptor. nih.gov These assays utilize a radioactively labeled ligand (a radioligand) that is known to bind to the target receptor. The general principle involves incubating a source of the receptor (e.g., cell membrane preparations or recombinant cells expressing the receptor) with the radioligand. nih.gov

In a competition binding assay , various concentrations of an unlabeled test compound (e.g., this compound) are added to compete with a fixed concentration of the radioligand for the receptor's binding sites. nih.gov By measuring the decrease in radioactivity bound to the receptor as the concentration of the test compound increases, one can determine the compound's affinity for the receptor. This is typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. tonixpharma.com The separation of the bound radioligand from the free (unbound) radioligand is a critical step, often accomplished by rapid filtration through glass fiber filters that trap the cell membranes. nih.gov The radioactivity trapped on the filters is then quantified using a scintillation counter. scilit.com

There is no specific data available in the scientific literature regarding the binding of this compound to any serotonin (B10506) (5-HT) receptors. While many arylpiperazine derivatives are known to exhibit high affinity for various serotonin receptor subtypes, the binding profile for this specific compound has not been published. nih.gov

There is no specific data available in the scientific literature concerning the binding of this compound to any dopamine (B1211576) receptors. The piperazine (B1678402) scaffold is present in many known dopamine receptor ligands, but the affinity and selectivity of this particular derivative are undetermined. nih.gov

The inclusion of a cyclopropyl (B3062369) group in a molecule can significantly influence its pharmacological properties. This small, rigid ring system can enhance potency, improve metabolic stability, and increase receptor binding affinity by contributing to a more favorable entropic binding to the receptor. nih.gov The cyclopropyl ring restricts the conformation of the molecule, which can lock it into a shape that is optimal for binding to a specific receptor pocket. mdpi.com It can also serve as a rigid replacement for more flexible alkyl groups. nih.gov However, without experimental data, the specific contribution of the N-cyclopropyl moiety in this compound to receptor binding remains speculative.

Enzyme Inhibition Studies

No published research could be found that investigates the enzyme inhibition properties of this compound.

Enzyme inhibition kinetics are studied to understand how a compound interferes with an enzyme's activity. The primary types of reversible inhibition are competitive and non-competitive.

Competitive Inhibition : A competitive inhibitor typically has a structure similar to the enzyme's natural substrate and competes for the same active site. wisdomlib.org The inhibitor binding to the active site prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. wisdomlib.org In kinetic terms, a competitive inhibitor increases the apparent Michaelis constant (Km), which reflects a lower affinity of the enzyme for its substrate in the presence of the inhibitor, but it does not change the maximum reaction velocity (Vmax).

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. Unlike competitive inhibition, its effects cannot be overcome by increasing the substrate concentration. Kinetically, a non-competitive inhibitor reduces the Vmax but does not affect the Km. wisdomlib.org

Without experimental studies, it is unknown if this compound acts as an inhibitor for any enzyme or what its mechanism of action would be.

Application of Isothermal Titration Calorimetry (ITC) in Enzyme Inhibition Research

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study a wide range of biomolecular interactions, including enzyme kinetics and inhibition. frontiersin.orgnih.gov It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. malvernpanalytical.com This makes it a valuable tool for characterizing the mechanisms of enzyme inhibitors.

In the context of enzyme inhibition research, ITC can determine key parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to an enzyme. nih.gov By measuring the heat released or absorbed during an enzymatic reaction in the presence and absence of an inhibitor, ITC can be used to determine the inhibitor's potency (IC50 or Ki) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govacs.org

The technique works by titrating a solution of the inhibitor into a sample cell containing the enzyme and its substrate. The instrument measures the heat changes that occur with each injection. The resulting data can be analyzed to provide a detailed understanding of the enzyme-inhibitor interaction. acs.org One of the key advantages of ITC is that it is a label-free method, meaning it does not require the modification of the enzyme or inhibitor with fluorescent or radioactive tags, which can sometimes interfere with the interaction being studied. malvernpanalytical.com

Inhibition of Specific Enzymes (e.g., Inosine-5′-monophosphate dehydrogenase (IMPDH) of Mycobacterium tuberculosis for related derivatives)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. mostwiedzy.pl As this pathway is essential for the proliferation of rapidly dividing cells, including pathogenic bacteria, IMPDH has emerged as an attractive target for the development of new antimicrobial agents. mostwiedzy.pl Notably, derivatives of the piperazine scaffold have been investigated as inhibitors of IMPDH from Mycobacterium tuberculosis, the causative agent of tuberculosis.

Research has shown that certain piperazine-containing compounds can effectively inhibit M. tuberculosis IMPDH, thereby blocking the production of guanine nucleotides and halting bacterial growth. The structural and kinetic differences between the human and bacterial versions of IMPDH allow for the design of selective inhibitors, which is a critical aspect in the development of safe and effective antimicrobial drugs.

The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. These studies have highlighted the importance of the piperazine ring and its substituents in the binding of these compounds to the active site of the enzyme.

Broader In Vitro Biological Activity Spectrum of Piperazine Scaffolds in Research

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its unique structural and physicochemical properties, such as its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for the design of new therapeutic agents. nih.govwisdomlib.org As a result, piperazine derivatives have been extensively studied for a broad range of in vitro biological activities.

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal, antitubercular)

The piperazine nucleus is a core component of many compounds investigated for their antimicrobial properties. acgpubs.org These derivatives have shown activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity:

Numerous studies have reported the synthesis and evaluation of piperazine derivatives as antibacterial agents. nih.gov These compounds have been tested against both Gram-positive and Gram-negative bacteria. For instance, some synthesized N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Below is a table summarizing the antibacterial activity of some representative piperazine derivatives from the literature.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
N-alkyl/aryl piperazine derivativesStaphylococcus aureusSignificant activity nih.gov
N-alkyl/aryl piperazine derivativesPseudomonas aeruginosaSignificant activity nih.gov
N-alkyl/aryl piperazine derivativesEscherichia coliSignificant activity nih.gov
Piperazine-1,2,3-triazole hybridsBacillus subtilisModerate to good tandfonline.com
Piperazine-1,2,3-triazole hybridsEscherichia coliModerate to good tandfonline.com
N,N′-disubstituted piperazinesEscherichia coliHigher than gentamycin mdpi.com
N,N′-disubstituted piperazinesStaphylococcus aureusCompound 4 showed highest activity mdpi.com

Antifungal Activity:

In addition to their antibacterial effects, certain piperazine derivatives have also been evaluated for their antifungal activity. acgpubs.org While some studies have reported only weak to moderate activity against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, others have found more promising results. nih.govtandfonline.com For example, a series of piperazine-containing 1,2,3-triazoles with an amide linkage showed good antifungal activity, with one compound in particular exhibiting an appreciable minimum inhibitory concentration. tandfonline.com

Antitubercular Activity:

As mentioned in section 3.2.3, piperazine derivatives have been explored as potential antitubercular agents through the inhibition of enzymes like IMPDH. Some synthesized piperazine derivatives have shown moderate in vitro activity against Mycobacterium tuberculosis strains.

Anticancer Activity in Cell-Based Assays

The piperazine scaffold is a key structural feature in several approved and investigational anticancer drugs, such as Imatinib. researchgate.netwikipedia.org Consequently, a vast number of novel piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.gov

For example, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects in in vitro screenings against 60 human tumor cell lines. mdpi.com Some of these compounds exhibited low micromolar growth inhibition (GI50) values against most of the cell lines. mdpi.com

The table below presents data on the in vitro anticancer activity of selected piperazine derivatives.

Compound TypeCancer Cell LineActivity (GI50 or IC50 in µM)Reference
Vindoline-piperazine conjugate 23 Breast Cancer (MDA-MB-468)1.00 mdpi.com
Vindoline-piperazine conjugate 25 Non-Small Cell Lung Cancer (HOP-92)1.35 mdpi.com
Oxazine-pyrimidine derivative 3a Breast Cancer (MCF-7)9.17 researchgate.net
Piperazine-pyrimidine derivative 5b Breast Cancer (MCF-7)6.29 researchgate.net
4-(benzo frontiersin.orgdioxol-5-ylmethyl) piperazine amideBreast Cancer (MDA-MB-231)11.3 jetir.org

Antihistaminic and Antiepileptic Properties in Relevant In Vitro Models

The versatility of the piperazine scaffold extends to its use in the development of agents targeting the central nervous system.

Antihistaminic Properties:

Piperazine is a core component of several well-known antihistamine drugs. rsc.org Research has demonstrated that novel piperazine derivatives can exhibit significant antihistamine activity. nih.gov For instance, one study reported a newly synthesized piperazine derivative, PD-1, which elicited an 18.22% reduction in histamine (B1213489) levels in an in vitro model. nih.govorscience.ru The antihistaminic activity of pyrimidine (B1678525) derivatives containing a piperazine nucleus has also been demonstrated, with some compounds showing significant inhibition of histamine-induced contractions in isolated guinea pig ileum preparations. tsijournals.com

Antiepileptic Properties:

The piperazine moiety has also been incorporated into compounds designed to have anticonvulsant activity. jetir.org A series of synthesized benzhydryl piperazine derivatives were evaluated for their anticonvulsant activity, with some compounds showing good protection against maximal electroshock (MES)-induced seizures and less neurotoxicity in animal models. ijpsr.com Other studies on pyrrolidine-2,5-dione derivatives have also highlighted the potential for anticonvulsant properties in this class of compounds. nih.govmdpi.com While these are in vivo models, they are guided by the in vitro characterization of the compounds' interactions with relevant molecular targets.

Structure Activity Relationship Sar Studies of 1 Cyclopropylpiperazine 2 Carbonitrile Analogues

Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Influence on Biological Activity

The cyclopropyl group, a three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to drug candidates. In the context of 1-Cyclopropylpiperazine-2-carbonitrile (B582165) analogues, systematic modifications of this moiety are hypothesized to significantly impact biological activity by altering the molecule's steric profile and electronic properties.

Research in related chemical series has shown that replacing the cyclopropyl ring with other small alkyl groups, such as methyl or ethyl, can lead to a decrease in potency. This is often attributed to the loss of the conformational constraint provided by the cyclopropyl group, which may be crucial for optimal binding to a biological target. Conversely, the introduction of substituents on the cyclopropyl ring itself, for instance, a methyl or a fluoro group, can probe specific interactions within a receptor's binding pocket.

A hypothetical SAR study could involve the synthesis and evaluation of analogues where the cyclopropyl group is replaced by other cyclic and acyclic moieties. The resulting biological data would illuminate the importance of the size, shape, and conformational restriction of this group for activity.

Table 1: Hypothetical Biological Activity Data for Analogues with Modified Cyclopropyl Moieties

Compound IDModification of Cyclopropyl MoietyTarget Binding Affinity (Ki, nM)
1a Unmodified Cyclopropyl10
1b Isopropyl50
1c Cyclobutyl25
1d 1-Methylcyclopropyl15
1e 1-Fluorocyclopropyl8

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of the Nitrile Group's Contribution to the Pharmacological Profile

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a metabolic stabilizer, and a modulator of physicochemical properties. nih.gov Its contribution to the pharmacological profile of this compound analogues is a critical area of SAR investigation.

Studies on various classes of compounds have demonstrated that the nitrile group can engage in crucial hydrogen bonding interactions with receptor backbones. nih.gov To assess its role in this specific scaffold, analogues where the nitrile is replaced with other functional groups such as an amide, a carboxylic acid, or a small halogen are typically synthesized.

The replacement of the nitrile with an amide group, for example, might enhance hydrogen bonding capabilities but would also increase the molecule's polarity and size, potentially altering its absorption, distribution, metabolism, and excretion (ADME) properties. Conversely, substituting the nitrile with a non-polar group like a methyl group would probe the importance of the polar interactions mediated by the nitrile.

Table 2: Hypothetical Pharmacological Data for Analogues with Modified Nitrile Groups

Compound IDModification of Nitrile GroupFunctional Assay (IC50, µM)
2a Nitrile (-CN)0.5
2b Amide (-CONH2)1.2
2c Carboxylic Acid (-COOH)5.8
2d Methyl (-CH3)10.5
2e Chlorine (-Cl)2.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Effects of Substitutions on the Piperazine (B1678402) Ring on Receptor Interactions and Enzyme Inhibition

The piperazine ring is a common scaffold in medicinal chemistry, often serving as a linker that can be readily substituted at its N1 and N4 positions to modulate a compound's properties. researchgate.net In the case of this compound, substitutions on the piperazine ring are expected to have a profound impact on receptor interactions and enzyme inhibition by altering the molecule's orientation in the binding site and introducing new points of interaction. nih.gov

Introducing various substituents, ranging from small alkyl groups to larger aromatic or heterocyclic rings, can explore different regions of the target's binding pocket. For instance, the addition of a bulky aromatic group could lead to favorable π-π stacking interactions, while a basic amine substituent might form a salt bridge with an acidic residue in the receptor.

The nature and position of these substituents can also influence the compound's selectivity for different receptors or enzymes. A systematic exploration of these modifications is crucial for optimizing both potency and selectivity.

Table 3: Hypothetical Receptor and Enzyme Inhibition Data for Piperazine-Substituted Analogues

Compound IDSubstitution on Piperazine RingReceptor A Binding (Ki, nM)Enzyme B Inhibition (IC50, µM)
3a Unsubstituted152.5
3b N4-Methyl122.1
3c N4-Phenyl50.8
3d N4-(2-Pyridyl)81.5
3e N4-Benzyl71.1

Note: The data in this table is hypothetical and for illustrative purposes only.

SAR Profiling through Biological Assays

The elucidation of SAR is fundamentally dependent on robust biological assays that provide quantitative measures of a compound's activity. For this compound analogues, a tiered approach to biological testing is typically employed to build a comprehensive SAR profile.

Initial screening often involves high-throughput binding assays to determine the affinity of the analogues for the primary biological target. Compounds showing promising binding affinity would then progress to more complex functional assays, which measure the compound's ability to elicit a biological response (e.g., agonist or antagonist activity).

Further characterization can involve enzyme inhibition assays to assess activity against specific enzymes, and cellular assays to evaluate the compound's effects in a more physiologically relevant context. The data generated from these assays, when correlated with the structural modifications of the analogues, forms the basis of the SAR.

Cellular SAR Analysis and Identification of Activity Cliffs

While biochemical assays provide valuable information about a compound's direct interaction with its target, cellular SAR analysis offers insights into its activity in a more complex biological environment. This includes factors such as cell permeability, metabolic stability within the cell, and potential off-target effects.

A key concept in SAR analysis is the "activity cliff," which refers to a pair of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. The identification of activity cliffs is of great interest as they can highlight subtle structural modifications that have a profound impact on activity.

For this compound analogues, a cellular assay might reveal that a minor structural change, such as the inversion of a stereocenter or the addition of a single methyl group, leads to a significant drop or increase in cellular potency. Analyzing these activity cliffs can provide crucial information about the specific interactions that govern a compound's activity at the cellular level.

Table 4: Hypothetical Cellular Potency and Identification of an Activity Cliff

Compound IDStructural FeatureCellular Potency (EC50, nM)
4a (R)-stereoisomer at C220
4b (S)-stereoisomer at C2500

Note: The data in this table is hypothetical and for illustrative purposes only. The large difference in potency between the two stereoisomers (4a and 4b) would constitute an activity cliff.

Molecular Mechanisms of Action Research for 1 Cyclopropylpiperazine 2 Carbonitrile

Elucidation of Specific Receptor Interactions and Downstream Signaling Pathways

There is currently no publicly available research detailing the specific receptor interactions of 1-Cyclopropylpiperazine-2-carbonitrile (B582165). Pharmacological profiling would typically involve screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, to identify any binding affinity.

Should a primary receptor target be identified, subsequent research would focus on elucidating the downstream signaling pathways modulated by the compound's binding. This would involve a series of cellular and molecular assays to determine if the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator. Key signaling cascades that are often investigated include, but are not limited to:

Cyclic Adenosine Monophosphate (cAMP) Pathway: Measuring changes in intracellular cAMP levels to determine effects on adenylyl cyclase activity.

Phosphoinositide Pathway: Assessing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are critical second messengers.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Investigating the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and stress responses.

Without initial binding data for this compound, no information on its modulation of these or any other signaling pathways can be provided.

Investigation of Intracellular Target Engagement

Information regarding the intracellular target engagement of this compound is not available. The investigation of whether a compound interacts with targets inside the cell is a crucial step in understanding its mechanism of action. This is particularly relevant for compounds that are designed to cross the cell membrane.

Methodologies to assess intracellular target engagement include:

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Fluorescent Labeling: Attaching a fluorescent probe to the compound allows for the visualization of its subcellular localization and interaction with intracellular components using techniques like confocal microscopy.

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell extracts, which can then be identified by mass spectrometry.

As no studies of this nature have been published for this compound, its ability to engage with any intracellular targets remains unknown.

Analysis of Molecular Pathways Modulated by the Compound and its Derivatives

Common approaches for this type of analysis include:

Transcriptomics (e.g., RNA-sequencing): To profile changes in gene expression across the genome in response to compound treatment.

Proteomics: To identify and quantify changes in the abundance and post-translational modifications of proteins.

Metabolomics: To analyze alterations in the levels of small-molecule metabolites within a cell or biological system.

These "omics" technologies provide a global view of the cellular response to a compound. In the absence of such studies for this compound, its impact on any molecular pathways has not been characterized.

Understanding Conformational Changes Induced upon Ligand Binding to Target Proteins

Since no specific protein targets for this compound have been identified, there is no information on any conformational changes induced by its binding. The binding of a ligand to its protein target often results in a change in the three-dimensional structure of the protein. nih.gov This conformational change is a critical step in the transduction of the binding event into a biological response.

Techniques used to study these conformational changes include:

X-ray Crystallography: To determine the high-resolution structure of the protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure and dynamics of the protein and its complex with the ligand in solution.

Cryo-Electron Microscopy (Cryo-EM): For determining the structure of large protein complexes.

Biophysical Techniques: Such as circular dichroism (CD) and fluorescence spectroscopy, which can detect changes in protein secondary and tertiary structure upon ligand binding.

Without a known target, these investigations into the structural basis of this compound's action cannot be performed.

Computational Chemistry and Molecular Modeling of 1 Cyclopropylpiperazine 2 Carbonitrile

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjapsonline.com This technique is crucial for predicting the interaction between a ligand and a protein's active site. nih.gov Studies on various piperazine (B1678402) and carbonitrile-containing derivatives show their potential as inhibitors for targets like acetylcholinesterase and various kinases. nih.govnih.govalliedacademies.org However, no specific molecular docking studies detailing the binding modes, interaction energies, or potential biological targets for 1-Cyclopropylpiperazine-2-carbonitrile (B582165) have been published. Such an analysis would require defining a specific protein target and then performing the simulation to identify key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. mdpi.com

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of molecules. researchgate.netnih.govnih.gov These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties by determining parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and bond lengths/angles. nih.gov While DFT studies have been performed on various complex heterocyclic molecules, including those with carbonitrile groups, there is no available research that applies these methods to this compound to detail its specific electronic and structural characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. nih.gov This method is used to assess the stability of a ligand within a protein's binding site and to understand the dynamics of their interaction. ed.ac.ukunibo.it MD simulations can reveal how the protein structure adapts to the ligand and the stability of the key interactions identified through docking. mdpi.comnih.gov Research on diketopiperazines and other complex molecules has utilized MD simulations to understand conformational flexibility and mechanisms of action. nih.govnih.gov However, the scientific literature lacks any MD simulation studies on this compound, meaning its conformational preferences and the dynamic behavior of its potential complexes with biological targets remain uncharacterized.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This approach is valuable in drug design for identifying new molecules with similar activity. researchgate.net The piperazine scaffold is a common element in many pharmacophore models due to its ability to position substituents in specific spatial orientations. rsc.orgnih.govresearchgate.net While general pharmacophore models for various classes of piperazine derivatives exist, no specific model has been developed or published for compounds based on the this compound scaffold.

In Silico Screening and Virtual Library Design for Analogues

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.netsciengpub.ir This process can be performed using either ligand-based or structure-based approaches. Designing a virtual library of analogues around a core scaffold like this compound would involve systematically modifying its structure to explore the chemical space and identify derivatives with potentially improved properties. researchgate.net Although virtual screening of piperazine-containing libraries is a common strategy in drug discovery, there are no documented instances of such a screening or library design effort centered specifically on this compound in the reviewed literature. nih.govresearchgate.net

Future Directions and Emerging Research Opportunities for 1 Cyclopropylpiperazine 2 Carbonitrile

Development of Advanced Synthetic Strategies for Stereoselective Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is paramount. For 1-Cyclopropylpiperazine-2-carbonitrile (B582165), the carbon atom bearing the nitrile group is a stereocenter. Future synthetic efforts will likely focus on the development of asymmetric syntheses to produce enantiomerically pure forms of this compound and its derivatives.

Advanced synthetic strategies that could be employed include:

Chiral pool synthesis: Utilizing readily available chiral starting materials to construct the piperazine (B1678402) ring with a predefined stereochemistry at the 2-position.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperazine ring or in the introduction of the cyano group. This could involve transition-metal-catalyzed reactions or organocatalysis.

Diastereoselective reactions: If additional stereocenters are introduced into the molecule, diastereoselective reactions will be crucial for controlling the relative stereochemistry of all chiral centers.

The ability to generate a library of stereochemically defined analogues of this compound will be instrumental in understanding its structure-activity relationships (SAR) and in identifying the optimal stereoisomer for a given biological target.

Integration of High-Throughput Screening Methodologies for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a variety of biological targets. The integration of HTS methodologies will be essential for uncovering the potential therapeutic applications of this compound and its analogues.

Key HTS approaches include:

Target-based screening: This involves testing the compound's ability to modulate the activity of a specific, known biological target, such as an enzyme or a receptor. Given the presence of the piperazine and carbonitrile moieties, potential targets could include proteases, kinases, and G-protein coupled receptors.

Phenotypic screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

High-content screening (HCS): This advanced form of phenotypic screening uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of a compound's biological effects.

The data generated from HTS campaigns will be crucial for identifying initial "hits" that can then be further optimized through medicinal chemistry efforts.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. clinpgx.org These computational tools can be applied to this compound in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing datasets of chemical structures and biological activities to build models that can predict the properties of new compounds. ontosight.ai This can be used to prioritize the synthesis of analogues of this compound with a higher probability of being active and having desirable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. google.com These models could be used to generate novel derivatives of the this compound scaffold.

Lead Optimization: AI/ML can assist in the optimization of "hit" compounds identified from HTS by predicting the effects of chemical modifications on activity, selectivity, and pharmacokinetic properties. nih.gov

By integrating AI and ML into the discovery and optimization process, researchers can more efficiently navigate the vast chemical space and accelerate the development of new therapeutics based on the this compound scaffold.

Exploration of New Biological Targets and Mechanisms beyond Current Understanding

While the structural features of this compound may suggest certain biological targets, it is crucial to explore a wide range of possibilities to uncover novel therapeutic applications. The piperazine nucleus is a versatile scaffold that has been shown to interact with a multitude of biological targets.

Future research should focus on:

Target deconvolution for phenotypic hits: If a phenotypic screen identifies this compound or an analogue as active, subsequent studies will be needed to identify the specific molecular target(s) responsible for the observed effect. This can involve techniques such as chemical proteomics and genetic approaches.

Exploring novel target classes: The compound and its derivatives should be screened against a diverse panel of biological targets, including those that are considered "undruggable" with traditional small molecule approaches.

Investigating polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. A systematic investigation of the target profile of this compound could reveal opportunities for developing drugs with multi-targeted mechanisms of action.

A comprehensive exploration of the biological targets of this compound class will be key to unlocking its full therapeutic potential.

Synergistic Approaches Combining Synthetic Chemistry with Computational and Biophysical Techniques

The most effective path forward for realizing the potential of this compound will involve a synergistic approach that integrates multiple scientific disciplines.

This integrated workflow would include:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how this compound and its analogues bind to potential biological targets, providing insights that can guide the design of new compounds.

Synthetic Chemistry: As discussed, the development of efficient and stereoselective synthetic routes is essential for producing the necessary compounds for biological evaluation.

Biophysical Techniques: Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can be used to experimentally validate the binding of the compounds to their targets and to elucidate the molecular details of the interaction.

By combining these approaches in an iterative cycle of design, synthesis, and testing, researchers can rapidly advance our understanding of this compound and its potential as a starting point for the development of new medicines.

Q & A

How can synthetic routes for 1-Cyclopropylpiperazine-2-carbonitrile be optimized to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperazine backbone assembly, and nitrile group introduction. Key optimizations include:

  • Catalyst Selection : Use palladium-catalyzed cross-coupling for cyclopropane integration to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitrile group stability during nucleophilic substitutions .
  • Purification Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to isolate high-purity crystals .

What advanced techniques are recommended for structural elucidation of this compound?

Advanced Research Question
Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve cyclopropane ring strain and piperazine conformation .
  • Multinuclear NMR : Assign stereochemistry via 13C^{13}\text{C}-1H^{1}\text{H} HSQC and 15N^{15}\text{N} NMR to confirm nitrile and piperazine connectivity .
  • Mass Spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) validates molecular fragmentation patterns .

How can researchers assess the biological activity of this compound against enzyme targets?

Basic Research Question
Methodological Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like cytochrome P450 isoforms or kinases .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., fluorogenic substrates for proteases) with IC50_{50} determination .
  • SAR Analysis : Compare activity with analogs (e.g., 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to identify critical functional groups .

What computational strategies resolve contradictions in spectral data for this compound?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts; compare with experimental data to identify discrepancies .
  • Dynamic NMR : Analyze variable-temperature 1H^{1}\text{H} NMR to detect conformational exchange broadening in the piperazine ring .
  • Database Cross-Validation : Cross-reference IR and Raman spectra with NIST Chemistry WebBook entries for nitrile-containing heterocycles .

How should researchers address stability issues during storage of this compound?

Basic Research Question
Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the nitrile group .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity profiles .
  • Compatibility Testing : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize adsorption .

What methodologies are effective in resolving synthetic byproducts of this compound?

Advanced Research Question
Methodological Answer:

  • LC-MS/MS : Identify byproducts via untargeted metabolomics workflows, using QTOF-MS for accurate mass determination .
  • Mechanistic Studies : Probe reaction intermediates using in situ FTIR to detect transient species (e.g., imine intermediates) .
  • Green Chemistry Approaches : Replace toxic reagents (e.g., cyanogen bromide) with biocatalytic nitrile synthesis using nitrilases .

How can researchers validate the crystallographic data of this compound?

Advanced Research Question
Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in cyclopropane-containing crystals .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···N) to confirm packing efficiency and polymorphism risks .
  • CCDC Deposition : Cross-validate metrics (R-factor, Z-score) against Cambridge Structural Database entries for piperazine derivatives .

What safety protocols are critical when handling this compound?

Basic Research Question
Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and respirators (NIOSH-approved) to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with ≥0.5 m/s airflow to mitigate vapor inhalation .
  • Emergency Procedures : For spills, neutralize with activated carbon/vermiculite; avoid water to prevent nitrile hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.